[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Description
4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone is a thiazole-based compound featuring a benzylamino group at position 2 and a phenyl ketone moiety at position 5 of the thiazole ring. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation . This compound’s structure allows for interactions with ATP-binding pockets in kinases (e.g., CDKs) and enzymes like α-amylase, making it a candidate for therapeutic development .
Properties
IUPAC Name |
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-16-15(14(21)13-9-5-2-6-10-13)22-17(20-16)19-11-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSFDMCCPHLEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415415 | |
| Record name | ST4121395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728886-04-2 | |
| Record name | ST4121395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions.
Benzylation: The benzylamino group is introduced by reacting the thiazole intermediate with benzylamine under appropriate conditions.
Acylation: The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-amino-2-(benzylamino)-1,3-thiazol-5-yl(phenyl)methanone exhibit significant anticancer properties. Thiazole derivatives have been shown to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance, the compound's mechanism may involve the inhibition of critical kinases involved in cell proliferation pathways, such as the serine/threonine-protein kinase Chk1 .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. Research has demonstrated that compounds with similar structures can effectively inhibit the growth of bacteria and fungi. The presence of the thiazole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes or metabolic pathways associated with diseases such as diabetes and obesity. This inhibition can lead to reduced inflammation and improved metabolic profiles in experimental models .
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation in neuronal cells is a promising area of study, indicating potential therapeutic applications in neuropharmacology .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins involved in cell proliferation and survival. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells . The molecular targets include tubulin and cyclin-dependent kinases, which are essential for cell cycle regulation.
Comparison with Similar Compounds
Kinase Inhibition
- Target Compound : Predicted to inhibit CDKs via ATP-binding pocket interactions, similar to 30OG (CDK5 IC₅₀ = 0.18 µM) .
- MFCD00741474 : Binds Chk1 kinase (CHEK1), with molecular weight 329.8 g/mol and purity ≥95% .
- 8d/8e : Lower CDK9 inhibition potency compared to 30OG, likely due to methoxy groups reducing hydrophobic interactions .
Enzyme Modulation
- 5d: Exhibits 2-fold greater α-amylase inhibition than acarbose (IC₅₀ = 283.19 µM vs. 531.91 µM), attributed to its phenolic hydroxyl group enhancing hydrogen bonding .
Table 2: Physicochemical Properties
Key Observations :
- Safety data for the target compound remain unreported, though analogs with chloro groups show moderate toxicity .
Biological Activity
The compound 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C16H16N4OS
- Molecular Weight : 300.39 g/mol
- IUPAC Name : 4-amino-2-benzylamino-1,3-thiazol-5-yl(phenyl)methanone
The thiazole ring structure is known for its diverse biological properties, making it a significant focus in drug design.
Research indicates that compounds containing thiazole moieties can exert their effects through multiple pathways:
- Antitumor Activity : Thiazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle proteins and apoptosis-related pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, studies suggest inhibition of protein kinases that are critical for tumor growth .
Anticancer Efficacy
Numerous studies have evaluated the anticancer potential of thiazole derivatives similar to 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone. Below is a summary of findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| U-937 | 5.7 | Induces apoptosis | |
| SK-MEL-1 | 12.2 | Alternative targets (non-tubulin) | |
| OVCAR-3 | >10 | Inhibits growth in vivo |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer cell lines.
Case Studies
- In Vitro Studies : One study demonstrated that thiazole derivatives could significantly inhibit the growth of ovarian carcinoma cells in vitro, with subsequent in vivo tests showing over 50% inhibition in tumor growth when administered intraperitoneally .
- Mechanistic Insights : Another investigation highlighted that compounds with a similar structure to 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone activated apoptotic pathways and modulated cell cycle checkpoints, leading to reduced proliferation rates in cancer cells .
Q & A
Q. What are the established synthetic routes for 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone?
The compound is synthesized via cyclocondensation reactions. A representative method involves reacting benzoyl isothiocyanate with substituted amines under basic conditions. For example:
- Step 1 : React benzoyl isothiocyanate with 2-bromo-1-(substituted phenyl)ethanone in the presence of triethylamine to form the thiazole core.
- Step 2 : Introduce the benzylamino group via nucleophilic substitution using benzylamine under reflux in ethanol.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Typical yields range from 12% to 52%, depending on substituents and reaction optimization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Thiazole C-5 carbonyl at ~190 ppm.
- Benzylamino NH2 protons as broad singlets (~5.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH2 bends at ~3300 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Q. How are purity and elemental composition verified?
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (deviation <0.4% acceptable).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .
Advanced Research Questions
Q. How can contradictions in NMR data be resolved for structurally similar analogs?
- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and heteronuclear couplings to distinguish overlapping signals. For example, HMBC can confirm connectivity between the benzylamino group and the thiazole ring.
- Variable Temperature NMR : Resolve broadening due to dynamic processes (e.g., NH2 rotation) by acquiring spectra at elevated temperatures .
Q. What computational methods predict bioactivity and binding modes?
- Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into target proteins (e.g., CDK9 or Hsp90) using crystal structures (PDB: 4BCF). Key interactions include hydrogen bonds with the thiazole NH2 and hydrophobic contacts with the benzyl group.
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?
- Analog Synthesis : Vary substituents on the phenyl and benzyl groups (e.g., electron-withdrawing Cl, electron-donating OCH₃).
- Biological Assays : Test minimum inhibitory concentrations (MIC) against S. aureus and E. coli. For example, nitro-substituted analogs show enhanced activity due to improved membrane penetration .
Q. What strategies address low synthetic yields in thiazole formation?
- Catalyst Screening : Use Pd(OAc)₂ or CuI to accelerate cyclization.
- Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, increasing yields by ~15% .
Q. How is hydrogen bonding analyzed in crystal structures?
Q. How do substituents influence fluorescence properties?
- Electron-Donating Groups (e.g., OCH₃) : Enhance fluorescence intensity via conjugation with the thiazole ring.
- Solvatochromism Studies : Measure emission shifts in solvents of varying polarity (e.g., λmax increases by 20 nm in DMSO vs. hexane) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches.
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify labile groups (e.g., nitro substituents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
